1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile 1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16219215
InChI: InChI=1S/C14H10BrN/c15-13-3-1-2-10-8-11(4-5-12(10)13)14(9-16)6-7-14/h1-5,8H,6-7H2
SMILES:
Molecular Formula: C14H10BrN
Molecular Weight: 272.14 g/mol

1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile

CAS No.:

Cat. No.: VC16219215

Molecular Formula: C14H10BrN

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile -

Specification

Molecular Formula C14H10BrN
Molecular Weight 272.14 g/mol
IUPAC Name 1-(5-bromonaphthalen-2-yl)cyclopropane-1-carbonitrile
Standard InChI InChI=1S/C14H10BrN/c15-13-3-1-2-10-8-11(4-5-12(10)13)14(9-16)6-7-14/h1-5,8H,6-7H2
Standard InChI Key UILQSCLHVPIOMI-UHFFFAOYSA-N
Canonical SMILES C1CC1(C#N)C2=CC3=C(C=C2)C(=CC=C3)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a naphthalene ring system fused with a cyclopropane ring bearing a carbonitrile group. Key structural elements include:

  • Naphthalene Core: A bicyclic aromatic system providing planar rigidity and conjugation.

  • Bromine Substituent: Positioned at the 5-position of the naphthalene ring, bromine introduces electronic effects (e.g., electron-withdrawing inductive effects) and serves as a site for further functionalization .

  • Cyclopropane-Carbonitrile Moiety: The strained cyclopropane ring (bond angles ~60°) adjacent to a polar nitrile group enhances reactivity and influences molecular interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC14H10BrN\text{C}_{14}\text{H}_{10}\text{BrN}
Molecular Weight272.14 g/mol
XLogP3-AA (Lipophilicity)3.9
Topological Polar Surface Area23.8 Ų
Rotatable Bond Count1

The calculated lipophilicity (XLogP3-AA = 3.9) suggests moderate hydrophobicity, favoring membrane permeability in biological systems . The single rotatable bond (cyclopropane-naphthalene linkage) restricts conformational flexibility, potentially enhancing binding specificity in medicinal applications .

Synthesis and Reaction Pathways

Synthetic Strategies

Synthesis typically involves multi-step sequences to construct the naphthalene core, introduce bromine, and form the cyclopropane-carbonitrile group. Key methodologies include:

Bromination of Naphthalene Derivatives

Bromine is introduced via electrophilic aromatic substitution (EAS) or metal-catalyzed coupling. For example, bromination at the 5-position can be achieved using molecular bromine (Br2\text{Br}_2) adsorbed on graphite in CCl4\text{CCl}_4, which enhances regioselectivity and minimizes side reactions .

Cyclopropanation

Cyclopropane ring formation often employs the Bingel reaction or transition-metal-mediated [2+1] cycloadditions. A cyanide source (e.g., potassium cyanide) is introduced under polar aprotic conditions (e.g., dimethylformamide) to form the carbonitrile group .

Table 2: Representative Synthetic Route

StepReactionConditionsYield
1Bromination of naphthaleneBr2\text{Br}_2/graphite, CCl4\text{CCl}_4, 25°C78%
2CyclopropanationZn/Cu couple, CH2Cl2\text{CH}_2\text{Cl}_2, 0°C65%
3CyanationKCN, DMF, 80°C82%

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Reactions

  • Nucleophilic Aromatic Substitution: The bromine atom at the 5-position undergoes substitution with amines or thiols under catalytic conditions (e.g., Pd0^0) .

  • Cyclopropane Ring-Opening: The strained cyclopropane reacts with electrophiles (e.g., H2O\text{H}_2\text{O}) to form propanenitrile derivatives .

Oxidation and Reduction

  • Oxidation: The nitrile group resists oxidation, but the naphthalene ring can be oxidized to quinones using KMnO4\text{KMnO}_4.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the nitrile to an amine, enabling further derivatization.

Applications in Medicinal Chemistry

Biological Target Engagement

The compound’s structure facilitates interactions with aromatic residues in proteins (via π-π stacking) and metal ions (via the nitrile group). Computational docking studies suggest affinity for kinase ATP-binding pockets, making it a candidate for anticancer agent development .

Pharmacokinetic Considerations

  • Lipophilicity: The XLogP3-AA value (3.9) aligns with optimal ranges for blood-brain barrier penetration .

  • Metabolic Stability: The nitrile group resists hepatic degradation, potentially enhancing in vivo half-life.

Future Directions

Synthetic Optimization

  • Develop catalytic asymmetric cyclopropanation to access enantiopure variants.

  • Explore flow chemistry for scalable production.

Drug Discovery

  • Screen derivatives against kinase libraries for oncology applications.

  • Investigate agrochemical potential as a herbicide scaffold.

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